molecular formula C11H12N2O6 B2406522 Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate CAS No. 1820641-61-9

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

Cat. No.: B2406522
CAS No.: 1820641-61-9
M. Wt: 268.225
InChI Key: FGUFJNIXIWWCHB-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is a high-purity chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical chemistry and materials science. This nitropyridine derivative serves as a critical synthetic building block for constructing more complex molecular architectures. Compounds within the nitropyridine class are of significant interest in medicinal chemistry for their role as precursors to biologically active molecules and are also investigated for their potential application in the development of energetic compounds and organic optical materials . The nitro group on the pyridine ring is a key functional handle that facilitates further functionalization through various reactions, including nucleophilic substitution, enabling researchers to efficiently create diverse libraries of novel or otherwise difficult-to-access pyridine derivatives and their dihydro analogs . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All information presented is for informational purposes related to research and development.

Properties

IUPAC Name

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUFJNIXIWWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or interacting with specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a malonate ester moiety makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is an organic compound notable for its unique structural features, including a malonate moiety and a nitropyridine derivative. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₄
  • Molecular Weight : 254.20 g/mol
  • Functional Groups : Nitro group, malonate ester

The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with proteins or enzymes, potentially altering their function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thereby blocking substrate access.
  • Reactive Intermediates Formation : Upon reduction, the nitro group can yield reactive species that interact with cellular macromolecules, leading to alterations in cellular signaling pathways.
  • Modulation of Biological Pathways : The compound's structural features may allow it to modulate pathways involved in cancer and antimicrobial resistance .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. This activity is often linked to the ability of the nitro group to disrupt bacterial cell wall synthesis or interfere with nucleic acid function.

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the inhibition of specific kinases or other regulatory proteins involved in cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15
    A549 (Lung)20
    HeLa (Cervical)12
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could induce apoptosis through caspase activation pathways, leading to increased cell death in treated cancer cells .
  • Comparative Studies : Similar compounds have been compared to assess their efficacy and selectivity against various biological targets. For example, derivatives with different substituents on the nitropyridine ring have shown varying degrees of enzyme inhibition and cytotoxicity .

Q & A

Q. What strategies ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-Line Monitoring : FT-IR or Raman for real-time reaction tracking.
  • DoE (Design of Experiments) : Scale-up factors (mixing efficiency, heat transfer) modeled using computational fluid dynamics (CFD) .

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